N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide
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Overview
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide is a synthetic organic compound with a complex structure It belongs to the class of carbazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide typically involves multiple steps. One common method includes the initial formation of the carbazole core, followed by chlorination and subsequent amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A related compound with similar structural features.
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-indol-3-yl)acetamide: Another derivative with potential biological activities.
Uniqueness
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the 3-methylbutanamide group. This structural feature may confer distinct biological activities and pharmacological properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C17H21ClN2O |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methylbutanamide |
InChI |
InChI=1S/C17H21ClN2O/c1-10(2)8-16(21)19-15-5-3-4-12-13-9-11(18)6-7-14(13)20-17(12)15/h6-7,9-10,15,20H,3-5,8H2,1-2H3,(H,19,21) |
InChI Key |
XHKNWKLSPNRUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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